molecular formula C9H11N3OS B13302725 3-(3-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine

3-(3-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13302725
M. Wt: 209.27 g/mol
InChI Key: BJZMIBPSFLCHRQ-UHFFFAOYSA-N
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Description

3-(3-Methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features a thiophene ring substituted with a methoxy group and a pyrazole ring substituted with a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the thiophene and pyrazole rings followed by their coupling. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones .

Industrial Production Methods: Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce various functional groups onto the thiophene or pyrazole rings .

Mechanism of Action

The mechanism of action of 3-(3-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The methoxy and amine groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-(3-Methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the combination of the methoxythiophene and methylpyrazole moieties, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

5-(3-methoxythiophen-2-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C9H11N3OS/c1-12-8(10)5-6(11-12)9-7(13-2)3-4-14-9/h3-5H,10H2,1-2H3

InChI Key

BJZMIBPSFLCHRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CS2)OC)N

Origin of Product

United States

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